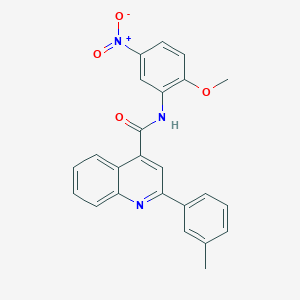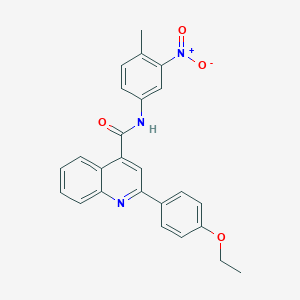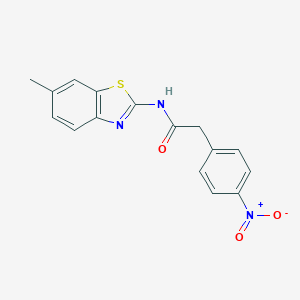![molecular formula C26H20N2O5 B449617 4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE](/img/structure/B449617.png)
4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE is a complex organic compound that features a furan ring, a phenyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE typically involves multiple steps. One common approach is the condensation reaction between a furan-2-carboxylate derivative and a hydrazone precursor. The reaction conditions often include the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylate derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, while the phenyl and furan rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-{[4-(methoxymethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
- 4-[(E)-(2-{[4-(chloromethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
- 4-[(E)-(2-{[4-(bromomethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
Uniqueness
4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE is unique due to the presence of the phenoxymethyl group, which can enhance its biological activity and chemical reactivity compared to other similar compounds[5][5].
Properties
Molecular Formula |
C26H20N2O5 |
|---|---|
Molecular Weight |
440.4g/mol |
IUPAC Name |
[4-[(E)-[[4-(phenoxymethyl)benzoyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C26H20N2O5/c29-25(21-12-8-20(9-13-21)18-32-22-5-2-1-3-6-22)28-27-17-19-10-14-23(15-11-19)33-26(30)24-7-4-16-31-24/h1-17H,18H2,(H,28,29)/b27-17+ |
InChI Key |
ZPMSBRPPIHTECM-WPWMEQJKSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B449534.png)
![2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449536.png)

![N'-(2-chloro-6-fluorobenzylidene)-4-[(3,4-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B449539.png)
![4-[(2-Bromophenoxy)methyl]benzohydrazide](/img/structure/B449542.png)
![4-[(2-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B449543.png)
![3-[(4-Ethoxyphenoxy)methyl]benzohydrazide](/img/structure/B449544.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2,4-dimethoxybenzylidene)propanohydrazide](/img/structure/B449545.png)

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B449550.png)


![Ethyl 2-({[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449553.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B449555.png)
